![molecular formula C16H18N4O2S2 B2944822 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 847191-43-9](/img/structure/B2944822.png)
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound known for its unique structural attributes and potential applications in various scientific fields. This compound's core structure features a pyrimidine ring fused with a thiophene ring, decorated with butylthio and methyl groups, which endows it with interesting chemical properties.
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic reactions typically beginning with readily available starting materials
Industrial Production Methods
Industrial production methods for this compound, if scaled, would require optimization of reaction conditions to achieve high yields and purity. Techniques such as high-temperature and high-pressure reactions, use of catalysts, and continuous flow chemistry could be employed to enhance efficiency.
Types of Reactions it Undergoes
This compound can undergo various reactions such as:
Oxidation: Where the sulfur atoms might be oxidized to sulfoxides or sulfones.
Reduction: Potentially reducing the nitro group or other reducible groups if present.
Substitution: Halogenation, nitration, or alkylation at specific positions of the rings.
Common Reagents and Conditions Used
Typical reagents may include strong oxidizers like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like bromine for substitution. Reaction conditions would vary based on the desired transformation, often requiring specific solvents and temperature control.
Major Products Formed
The major products would depend on the nature of the reaction, e.g., oxidized forms like sulfoxides or sulfones, reduced derivatives, or substituted compounds with halogen or alkyl groups.
Wissenschaftliche Forschungsanwendungen
5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has diverse applications:
Chemistry: : As an intermediate in the synthesis of other complex molecules.
Biology: : Potential use as a ligand in binding studies due to its unique structure.
Medicine: : Investigated for pharmacological properties, such as antimicrobial or anticancer activities.
Industry: : Utility in the development of new materials, particularly those requiring heterocyclic frameworks.
Wirkmechanismus
The compound exerts its effects through various molecular interactions, particularly involving its heterocyclic rings. It may interact with biological macromolecules through hydrogen bonding, π-π interactions, and van der Waals forces, influencing molecular pathways and targeting specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Compared to other heterocyclic compounds, 5-(butylthio)-1,3-dimethyl-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to the specific combination of butylthio, methyl, and thiophene groups on its pyrimidine core
Eigenschaften
IUPAC Name |
5-butylsulfanyl-1,3-dimethyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S2/c1-4-5-8-24-14-11-13(19(2)16(22)20(3)15(11)21)17-12(18-14)10-7-6-9-23-10/h6-7,9H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLNTTWURYICSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
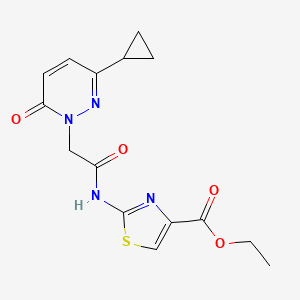


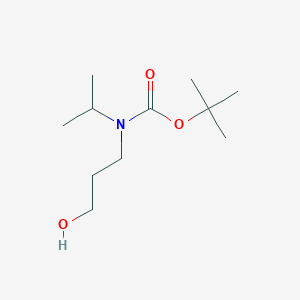
![N-[6-[Acetyl(ethyl)amino]pyridin-3-yl]prop-2-enamide](/img/structure/B2944748.png)
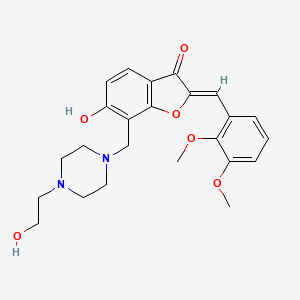

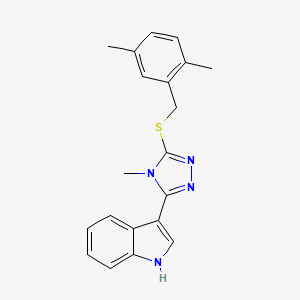
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2944756.png)
![1-Methyl-6-[(2-methylpropan-2-yl)oxycarbonyl]-5,7-dihydro-4H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B2944757.png)
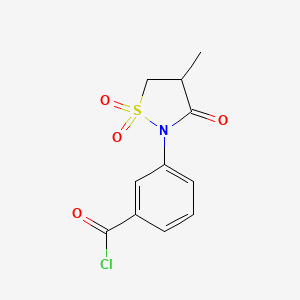
![N,N-diethyl-7-methyl-4-[(3,4,5-trimethoxyphenyl)amino]-1,8-naphthyridine-3-carboxamide](/img/structure/B2944759.png)


